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Abstract
The dihydrofolate reductase (DHFR) 19-base pair (bp) deletion polymorphism, located in the

first intron of the DHFR gene, is a common genetic variant with significant implications for folate

metabolism and, consequently, human health. This polymorphism has been the subject of

extensive research due to its potential influence on susceptibility to various diseases, including

neural tube defects and certain cancers, as well as its role in modulating the efficacy and

toxicity of antifolate drugs such as methotrexate. This technical guide provides a

comprehensive overview of the DHFR 19-bp deletion polymorphism, including its molecular

basis, functional consequences, and clinical relevance. Detailed experimental protocols for

genotyping, quantitative data from key association studies, and visual representations of

relevant biological pathways and experimental workflows are presented to serve as a valuable

resource for researchers, scientists, and drug development professionals.

Introduction
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, catalyzing the

reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential

cofactors for the synthesis of purines, thymidylate, and several amino acids, making DHFR
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indispensable for DNA synthesis, repair, and methylation.[1][2] Given its central role, variations

in DHFR gene expression or enzyme activity can have profound physiological consequences.

A functional 19-bp deletion polymorphism within intron-1 of the DHFR gene (also referred to as

rs70991108) has been identified and extensively studied.[1][2] The presence (insertion, "ins" or

"W") or absence (deletion, "del" or "D") of this 19-bp sequence has been hypothesized to alter

gene expression, thereby affecting an individual's folate status and influencing disease risk and

response to folate-based therapies.[2] This document synthesizes the current understanding of

this polymorphism for a technical audience.

Molecular Biology and Functional Consequences
The DHFR 19-bp deletion polymorphism is located in intron-1 of the DHFR gene on

chromosome 5q11.2-13.2.[1] The functional impact of this intronic deletion has been a subject

of debate. One hypothesis suggests that the deleted sequence may contain a binding site for

the Sp1 transcription factor, and its absence could lead to altered DHFR transcription.[1][2]

Studies have reported conflicting findings regarding the effect of the deletion on DHFR

expression. Some research suggests the deletion allele is associated with increased DHFR

mRNA levels, with a dose-dependent relationship observed.[3][4] For instance, individuals with

a homozygous deletion genotype (-/- or D/D) were found to have significantly higher DHFR

mRNA levels compared to those with the homozygous insertion genotype (+/+ or W/W).[3][4]

Conversely, other studies have proposed that the deletion might decrease DHFR expression.[1]

These inconsistencies may be attributable to differences in study populations, methodologies,

and the influence of other genetic and environmental factors.[5]

Functionally, this polymorphism has been linked to variations in folate metabolism. Some

studies have associated the deletion genotype with increased levels of unmetabolized folic acid

in plasma and decreased red blood cell folate, suggesting it may limit the assimilation of folic

acid into cellular folate stores.[6]

Association with Clinical Outcomes
The DHFR 19-bp deletion polymorphism has been investigated as a potential risk modifier for a

variety of clinical conditions, with conflicting results across different studies and populations.
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Neural Tube Defects (NTDs)
The role of the DHFR 19-bp deletion in NTD risk is controversial. Some early studies

suggested that the homozygous deletion genotype in mothers was associated with an

increased risk of having a child with spina bifida.[1][2][5] However, other research has indicated

a protective effect, with the deletion allele being associated with a reduced risk of NTDs.[1][7]

The reasons for these discrepancies are not fully understood but may involve ethnic differences

in allele frequencies and gene-environment interactions.[5]

Cleft Lip and Palate
Several studies have explored the association between the DHFR 19-bp deletion and the risk

of nonsyndromic cleft lip with or without cleft palate (NS-CL/P). One study in an Iranian

population reported that the homozygous deletion (D/D) genotype was associated with a

reduced risk of NS-CL/P, suggesting a protective role for this polymorphism.[1][8]

Cancer
The impact of the DHFR 19-bp deletion on cancer risk appears to be modulated by

environmental factors, particularly multivitamin use. In a study on breast cancer, the deletion

allele was associated with an increased risk of breast cancer among multivitamin users.[3][4]

This suggests a potential gene-nutrient interaction where high folic acid intake from

supplements may be detrimental in individuals with the deletion genotype.[9]

Response to Methotrexate
Methotrexate (MTX) is a DHFR inhibitor widely used in cancer chemotherapy and for the

treatment of autoimmune diseases like rheumatoid arthritis.[10] Genetic variations in DHFR can

influence an individual's response to MTX. The 19-bp deletion polymorphism has been

investigated in this context, with some studies suggesting it may be associated with MTX-

related toxicities, such as hepatotoxicity.[11] However, its predictive value for MTX efficacy and

adverse events is still under investigation and appears to be influenced by other

polymorphisms within the DHFR gene and other genes in the folate pathway.[10][11][12]

Quantitative Data Summary
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The following tables summarize quantitative data from various studies on the DHFR 19-bp

deletion polymorphism.

Table 1: Allele and Genotype Frequencies in Different Populations

Populati
on

Sample
Size

W/W (%) W/D (%) D/D (%)
W Allele
Freq.

D Allele
Freq.

Referen
ce

Iranian

(NS-CL/P

Cases)

100 45 42 13 0.66 0.34 [1]

Iranian

(Controls

)

100 32 43 25 0.53 0.47 [1]

Mothers

of DS

Children

(Brazil)

105 26 48 26 0.50 0.50 [5]

Control

Mothers

(Brazil)

184 23 46 31 0.46 0.54 [5]

Japanes

e

Not

Specified
11.9 40.1 48.0 0.32 0.68 [13]

W: Wild-type (insertion); D: Deletion. Frequencies may not sum to 100% or 1.0 due to

rounding.

Table 2: Association Studies of DHFR 19-bp Deletion Polymorphism with Clinical Outcomes
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Clinical
Outcome

Study
Populatio
n

Comparis
on

Odds
Ratio
(OR)

95%
Confiden
ce
Interval
(CI)

P-value
Referenc
e

Nonsyndro

mic Cleft

Lip/Palate

Iranian
D/D vs.

W/W
0.33 0.32–0.88 0.027 [1]

Breast

Cancer

(Multivitami

n Users)

Long

Island,

USA

+/- vs. +/+ 1.26 0.96–1.66
0.02

(trend)
[3]

Breast

Cancer

(Multivitami

n Users)

Long

Island,

USA

-/- vs. +/+ 1.52 1.08–2.13
0.02

(trend)
[3]

Maternal

Risk of

NTDs

Irish
W/D vs.

W/W
0.59 0.39–0.89 0.01 [7]

Maternal

Risk of

NTDs

Irish
D/D vs.

W/W
0.52 0.32–0.86 0.01 [7]

+/- corresponds to W/D; -/- corresponds to D/D; +/+ corresponds to W/W.

Experimental Protocols
Genotyping of the DHFR 19-bp deletion polymorphism is typically performed using Polymerase

Chain Reaction (PCR) based methods.

Allele-Specific PCR (AS-PCR)
This method utilizes allele-specific primers to differentiate between the insertion and deletion

alleles.
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Primers:

Forward Primer 1 (F1 - Insertion Specific): Sequence targets the 19-bp insertion.

Forward Primer 2 (F2 - Deletion Specific): Sequence spans the deletion junction.

Common Reverse Primer (R): Binds downstream of the polymorphic region.

Protocol:

DNA Extraction: Isolate genomic DNA from whole blood or other appropriate tissue samples

using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).

PCR Amplification:

Set up two separate PCR reactions for each sample.

Reaction 1: Contains primers F1 and R to amplify the insertion allele.

Reaction 2: Contains primers F2 and R to amplify the deletion allele.

A typical PCR master mix includes DNA template, allele-specific forward primer, common

reverse primer, dNTPs, Taq polymerase, and PCR buffer.

PCR cycling conditions (to be optimized):

Initial denaturation: 95°C for 5 minutes.

30-35 cycles of:

Denaturation: 95°C for 30 seconds.

Annealing: 58-62°C for 30 seconds (optimize for primer set).

Extension: 72°C for 30-60 seconds.

Final extension: 72°C for 5-10 minutes.

Gel Electrophoresis:
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Analyze the PCR products on a 2-3% agarose gel or a 6% polyacrylamide gel stained with

an appropriate DNA dye.[5]

Interpretation:

W/W (Insertion/Insertion): A band is present only in the reaction with F1 primer.

D/D (Deletion/Deletion): A band is present only in the reaction with F2 primer.

W/D (Insertion/Deletion): A band is present in both reactions.

PCR with Fragment Size Analysis
This method uses a single pair of primers flanking the polymorphic region.

Primers:

Forward Primer: Binds upstream of the 19-bp deletion site.

Reverse Primer: Binds downstream of the 19-bp deletion site.

Protocol:

DNA Extraction: As described in 5.1.

PCR Amplification:

Perform a single PCR reaction for each sample using the forward and reverse primers.

PCR master mix and cycling conditions are similar to those in 5.1.

Gel Electrophoresis:

Separate the PCR products on a high-resolution gel (e.g., 6% polyacrylamide gel) to

resolve the 19-bp size difference.[5]

Interpretation:

W/W (Insertion/Insertion): A single larger band corresponding to the insertion allele.
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D/D (Deletion/Deletion): A single smaller band corresponding to the deletion allele (19-

bp shorter).

W/D (Insertion/Deletion): Two bands, one for each allele.
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Caption: The central role of DHFR in converting folic acid and DHF to the active THF form.

Experimental Workflow for Genotyping
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PCR Method Options
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Caption: A generalized workflow for DHFR 19-bp deletion polymorphism genotyping.

Conclusion and Future Directions
The DHFR 19-bp deletion polymorphism is a functionally relevant genetic variant that can

influence folate metabolism, disease susceptibility, and drug response. However, the existing

body of research is marked by conflicting findings, highlighting the complexity of its biological

effects. These inconsistencies underscore the importance of considering gene-environment

and gene-gene interactions in future studies.
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For drug development professionals, understanding the role of this polymorphism may aid in

the personalization of therapies involving antifolates. For researchers and scientists, further

investigation is warranted to elucidate the precise molecular mechanisms by which this intronic

deletion affects DHFR expression and to clarify its role in various pathologies across different

ethnic populations. Large-scale, well-designed studies that account for dietary folate intake and

other relevant genetic markers are crucial to fully unravel the clinical significance of the DHFR

19-bp deletion polymorphism.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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